2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide
Description
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide is a chemical compound with a complex structure that includes a pyrazolyl ring substituted with two cyclopropyl groups and an acetimidamide moiety
Properties
IUPAC Name |
2-(3,5-dicyclopropylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-11(13)6-15-10(8-3-4-8)5-9(14-15)7-1-2-7/h5,7-8H,1-4,6H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNPSDDAYQLMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=N)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide typically involves multiple steps, starting with the preparation of the pyrazolyl core. One common approach is the cyclization of hydrazine derivatives with diketones or β-diketones in the presence of a suitable catalyst. The cyclopropyl groups can be introduced through subsequent reactions involving cyclopropane derivatives.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Reduced analogs of the compound.
Substitution: : Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: : It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : The compound may have biological activity and can be explored for its potential as a bioactive molecule.
Medicine: : It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Its unique chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide can be compared with other pyrazolyl derivatives and acetimidamide compounds. Its uniqueness lies in the presence of the dicyclopropyl groups, which can impart distinct chemical and biological properties. Similar compounds include:
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetimidamide
2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide
2-(3,5-diphenyl-1H-pyrazol-1-yl)acetimidamide
Biological Activity
Overview
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetimidamide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula for this compound is , and it features a unique structural arrangement that contributes to its biological activity. The presence of dicyclopropyl groups enhances its lipophilicity and membrane permeability, which are critical factors for bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring plays a crucial role in binding to these targets, while the dicyclopropyl groups may influence the compound's conformational flexibility and stability.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, impacting various signaling pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
Anticancer Properties : There is growing interest in the anticancer potential of pyrazole derivatives, including this compound. Studies have shown that it may induce apoptosis in cancer cells and inhibit tumor growth.
Anti-inflammatory Effects : Some investigations have pointed towards its ability to reduce inflammation markers in vitro and in vivo.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
-
Anticancer Research :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Results : The compound showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
-
Inflammation Model :
- Objective : To determine the anti-inflammatory effects in a murine model.
- Outcome : Administration of the compound resulted in reduced levels of pro-inflammatory cytokines.
Data Tables
| Biological Activity | Test Subject/Model | Result |
|---|---|---|
| Antimicrobial | Various bacterial strains | Significant inhibition zones observed |
| Anticancer | Human cancer cell lines | Dose-dependent cytotoxicity noted |
| Anti-inflammatory | Murine model | Reduced pro-inflammatory cytokines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
